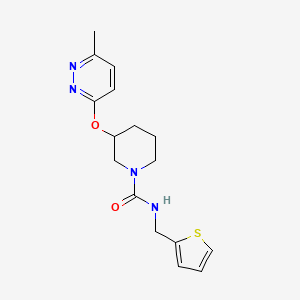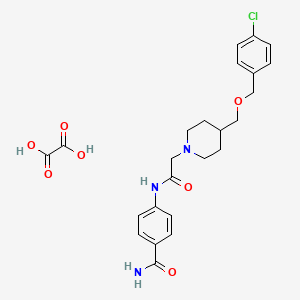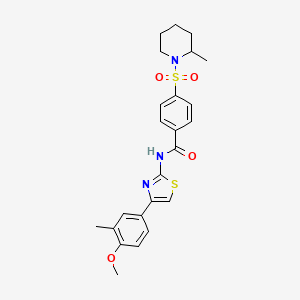![molecular formula C13H16N6O2S B2360360 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034457-98-0](/img/structure/B2360360.png)
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C13H16N6O2S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity :The utility of similar structural motifs has been explored in various studies. For example, the synthesis of novel pyrazole and thiazole derivatives utilizing similar chemical frameworks has demonstrated potential biological activities. These synthesized compounds have been evaluated for their insecticidal properties against specific pests, showcasing the relevance of such structures in developing new agrochemicals (Fadda et al., 2017).
Antitumor Applications :Research has also delved into the antitumor potential of compounds containing thiadiazole and piperidine groups. Studies have demonstrated that such compounds can exhibit significant antitumor activity, highlighting their potential in designing new anticancer drugs. For instance, novel 1,3,4-heterodiazole analogues, incorporating thiadiazole units, have shown appreciable anticancer activity across various cancer cell lines (Taher et al., 2012).
Chemical Synthesis and Material Science :The synthesis of non-ionic surfactants containing piperidine and thiadiazole, derived from biologically active acids, illustrates the compound's utility in material science. These surfactants have been evaluated for their antimicrobial activities and physicochemical properties, showcasing their potential in developing new materials with specific biological and chemical characteristics (Abdelmajeid et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it.
Biochemical Pathways
Upon activation of the THR-β, the compound influences the thyroid hormone (TH) pathway . This pathway plays a key role in the regulation of metabolism, including the metabolism of lipids. The downstream effects of this pathway activation lead to changes in lipid levels.
Result of Action
The activation of the THR-β by the compound leads to beneficial effects on lipid levels . Specifically, it has been found to decrease Low-Density Lipoprotein Cholesterol (LDL-C) and triglycerides .
Propiedades
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S/c20-12(9-19-13(21)2-1-5-14-19)16-10-3-6-18(7-4-10)11-8-15-22-17-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTPJTSHCZQFKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C=CC=N2)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)

![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)

![3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2360296.png)

